An In-Depth Technical Guide on 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS 313653-33-9)
An In-Depth Technical Guide on 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS 313653-33-9)
Preliminary Note to the Reader: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the synthesis, properties, or applications of the specific compound 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene with CAS number 313653-33-9.
Therefore, this guide will instead provide a detailed technical overview of the synthesis and expected properties of this molecule, based on established principles of organic chemistry and data from structurally related compounds. This document is intended to serve as a predictive guide for researchers and drug development professionals interested in this and similar chemical scaffolds.
Molecular Overview and Significance
1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene is a diaryl ether featuring key functional groups that are prevalent in pharmacologically active molecules. The diaryl ether linkage provides a flexible yet stable core, while the nitro and trifluoromethyl substituents on one of the phenyl rings significantly influence the molecule's electronic properties and potential biological interactions. The methoxy group on the second ring further modulates its characteristics.
The trifluoromethyl group is a well-known bioisostere for a methyl group but with drastically different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability and binding affinity.[1][2] The nitro group, also strongly electron-withdrawing, is a common feature in various therapeutic agents and can be a precursor for an amino group, which is a key functional handle for further chemical modifications.[3] Diaryl ethers are found in a variety of bioactive compounds, and their synthesis is a topic of significant interest.[4]
Physicochemical Properties (Predicted)
Based on the constituent functional groups and data from analogous compounds, the following properties for 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene can be predicted:
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₀F₃NO₄ | Based on structural components. |
| Molecular Weight | 329.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow crystalline solid | Nitroaromatic compounds are often colored.[5] |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, acetone) | Typical for aromatic ethers of this size. |
| Melting Point | Moderately high | Aromatic compounds with polar groups tend to have higher melting points. For comparison, 1-methyl-4-(4-nitrophenoxy)benzene has a melting point of 69°C.[6] |
| Boiling Point | High | Similar compounds have high boiling points; for instance, 1-chloro-2-nitro-4-(trifluoromethyl)benzene has a boiling point of 367-368 K at reduced pressure.[7] |
| logP | Likely in the range of 3-4 | Indicating good lipophilicity, which is often correlated with cell permeability. |
Proposed Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most logical and well-established method for synthesizing the target diaryl ether is through a nucleophilic aromatic substitution (SNAr) reaction.[8][9] This reaction is particularly effective due to the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups on the electrophilic benzene ring, which activate the ring towards nucleophilic attack.
The proposed reaction involves the coupling of 4-methoxyphenol with a suitable 1-halo-2-nitro-4-(trifluoromethyl)benzene derivative in the presence of a base.
Reaction Scheme
Caption: Proposed SNAr synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
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Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq.), 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.), and a suitable base such as potassium carbonate (1.5-2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask. The solvent should be anhydrous to prevent side reactions.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene.
Mechanistic Insights
The SNAr mechanism for this synthesis proceeds through a two-step addition-elimination pathway:
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Nucleophilic Attack: The phenoxide, generated in situ from 4-methoxyphenol and the base, acts as the nucleophile and attacks the carbon atom bearing the chloro group. This is the rate-determining step and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing nitro and trifluoromethyl groups.
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Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final diaryl ether product.
Caption: Simplified workflow of the SNAr mechanism.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for this compound, its structural motifs suggest several areas of potential therapeutic interest.
-
Kinase Inhibition: The diaryl ether scaffold is a common feature in many kinase inhibitors. The specific substitution pattern could be explored for activity against various protein kinases involved in cancer and inflammatory diseases.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The presence of the trifluoromethyl group could enhance this activity.
-
Prodrug Development: The nitro group can be selectively reduced to an amine under hypoxic conditions, which are often found in solid tumors. This makes the compound a potential candidate for the development of hypoxia-activated prodrugs.[10]
Safety and Handling (Predicted)
Given the lack of specific data, a cautious approach to handling this compound is essential. The safety profile can be inferred from related molecules.
-
Toxicity: Nitroaromatic compounds can be toxic and may cause methemoglobinemia.[11] Compounds with similar structures are classified as harmful if swallowed, and can cause skin and eye irritation.[12][13]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene represents an unexplored chemical entity with potential applications in medicinal chemistry and materials science. This guide provides a robust, scientifically grounded framework for its synthesis via nucleophilic aromatic substitution and predicts its key physicochemical properties and potential biological relevance. Further experimental investigation is warranted to validate these predictions and fully elucidate the characteristics of this compound.
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